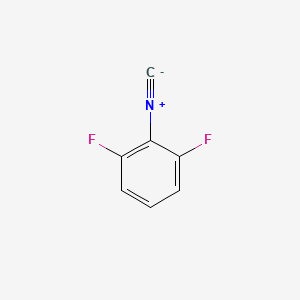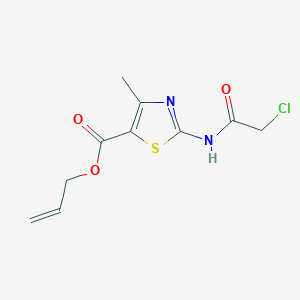
1,3-Difluoro-2-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-isocyanobenzene is an aromatic compound with the molecular formula C7H3F2N It is characterized by the presence of two fluorine atoms and an isocyano group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-isocyanobenzene can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The dehydration step is typically carried out using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process is optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,3-Difluoro-2-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-isocyanobenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-phenyl isocyanide
- 1,3-Difluorobenzene
- 2-Bromo-1,3-difluoro-5-iodobenzene
Uniqueness
1,3-Difluoro-2-isocyanobenzene is unique due to the specific positioning of the fluorine atoms and the isocyano group on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
1,3-difluoro-2-isocyanobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRDGLVOQRBOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7886293.png)
![2-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B7886305.png)
![1-[2-(Methylamino)-2-oxoethyl]-5-(2-phenylethyl)triazole-4-carboxylic acid](/img/structure/B7886311.png)
![1-[2-(Methylamino)-2-oxoethyl]-5-(phenoxymethyl)triazole-4-carboxylic acid](/img/structure/B7886314.png)
![2-[5-[(E)-2-phenylethenyl]tetrazol-1-yl]acetic acid](/img/structure/B7886318.png)

![methyl 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoate](/img/structure/B7886327.png)
![2-[4-(Dimethylamino)-3-oxobutyl]isoindole-1,3-dione](/img/structure/B7886334.png)
![Ethyl 2-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetate](/img/structure/B7886336.png)

![Ethyl 3-cyano-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7886354.png)



